(R)-3-N-Cbz-amino-2,6-dioxo-piperidine (R)-3-N-Cbz-amino-2,6-dioxo-piperidine
Brand Name: Vulcanchem
CAS No.: 179915-11-8
VCID: VC20916701
InChI: InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1
SMILES: C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine

CAS No.: 179915-11-8

Cat. No.: VC20916701

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine - 179915-11-8

Specification

CAS No. 179915-11-8
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate
Standard InChI InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m1/s1
Standard InChI Key JJFWWAGUYKLJRN-SNVBAGLBSA-N
Isomeric SMILES C1CC(=O)NC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
SMILES C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Classification

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine is a protected amino derivative compound identified by the CAS registry number 179915-11-8 . The compound features a piperidine-2,6-dione (glutarimide) core structure with an amino group at the 3-position that has been protected with a benzyloxycarbonyl (Cbz) group . The stereochemistry at the 3-position is specifically in the (R) configuration, which is a critical aspect of its molecular identity and biological relevance . This compound belongs to the broader class of N-protected amino derivatives, which are extensively utilized in organic synthesis, particularly in the preparation of peptides and pharmaceutically active compounds.

Molecular Structure and Properties

Structural Composition

The molecular structure of (R)-3-N-Cbz-amino-2,6-dioxo-piperidine comprises a six-membered piperidine ring with two carbonyl groups at positions 2 and 6, forming the glutarimide core . The 3-position contains a stereogenic center with the (R) configuration, bearing an amino group that is protected by a benzyloxycarbonyl (Cbz) group . The Cbz group consists of a benzyl ester of carbamic acid, providing protection to the amino functionality while allowing for selective deprotection under appropriate conditions.

Physicochemical Properties

The compound possesses the following fundamental properties:

PropertyValueReference
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
CAS Registry Number179915-11-8
Commercial Purity98%
While the search results provide limited information regarding physical properties such as melting point, solubility, or spectroscopic data, the functional groups present in the molecule suggest certain characteristics. The presence of the benzyl group likely contributes hydrophobic properties, while the carbonyl and amide functionalities would facilitate hydrogen bonding interactions, potentially affecting solubility in various solvents.

Chemical Nomenclature and Alternative Designations

Systematic and Alternative Names
(R)-3-N-Cbz-amino-2,6-dioxo-piperidine
(R)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
(R)-benzyl 2,6-dioxopiperidin-3-ylcarbamate
Benzyl N-[(3R)-2,6-dioxopiperidin-3-yl]carbamate
(R)-(2,6-dioxo-piperidin-3-yl)-carbamic acid benzyl ester
(R)-3-Cbz-amino-2,6-dioxopiperidine
Benzyl [(3R)-2,6-dioxopiperidin-3-yl]carbamate
Carbamic acid, N-[(3R)-2,6-dioxo-3-piperidinyl]-, phenylmethyl ester
This diversity in nomenclature highlights the importance of using CAS registry numbers and structural representations for unambiguous identification in scientific and commercial contexts .

Relationship to Structurally Similar Compounds

Parent Compound Relationship

(R)-3-N-Cbz-amino-2,6-dioxo-piperidine is structurally related to (R)-3-Amino-piperidine-2,6-dione (CAS: 673485-72-8), which represents the deprotected form of the compound . The removal of the Cbz protecting group from (R)-3-N-Cbz-amino-2,6-dioxo-piperidine would yield (R)-3-Amino-piperidine-2,6-dione, which has a simpler molecular formula of C5H8N2O2 and a lower molecular weight of 128.13 g/mol .

Racemic Counterpart

The racemic counterpart, 3-Aminopiperidine-2,6-dione (CAS: 2353-44-8), lacks the specific (R) stereochemistry and contains a mixture of both (R) and (S) enantiomers . This racemic version would exhibit different properties in chiral environments and potentially different biological activities compared to the enantiomerically pure (R) form.

Chemical Reactivity and Functional Group Analysis

Cbz Protecting Group Reactivity

The benzyloxycarbonyl (Cbz) protecting group is a key reactive site in the molecule. This group can be selectively removed under specific conditions:

  • Catalytic hydrogenation using hydrogen gas with palladium catalysts

  • Treatment with hydrogen bromide in acetic acid

  • Reaction with specific nucleophiles under controlled conditions
    The selective removal of this protecting group is a critical transformation in synthetic pathways utilizing this compound, yielding the free amino derivative for subsequent reactions.

Glutarimide Core Reactivity

The glutarimide core (2,6-dioxopiperidine) presents several reactive sites:

  • The imide NH group can participate in alkylation reactions

  • The carbonyl groups are susceptible to nucleophilic attack

  • The α-positions adjacent to the carbonyl groups may undergo deprotonation and subsequent functionalization
    These reactivity patterns make (R)-3-N-Cbz-amino-2,6-dioxo-piperidine a versatile intermediate in the synthesis of more complex structures.

ParameterSpecificationReference
Minimum Order1 KG
Standard Purity98%
Supply Capacity1kg, 2kg, 5kg, 10kg, 100kg
This range of supply options suggests that the compound is produced on a commercial scale and can be obtained in quantities suitable for both research purposes and larger-scale applications.

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